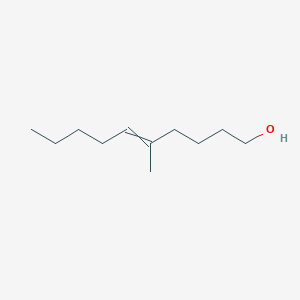
5-Methyldec-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyldec-5-en-1-ol: is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain that includes a double bond and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldec-5-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-methyldec-5-en-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-methyldec-5-en-1-al. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyldec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyldec-5-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to 5-methyldecane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methyldec-5-en-1-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 5-Methyldec-5-en-1-al.
Reduction: 5-Methyldecane.
Substitution: 5-Methyldec-5-en-1-chloride.
Wissenschaftliche Forschungsanwendungen
5-Methyldec-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving alcohols.
Medicine: Research into its potential therapeutic effects and its role in drug synthesis is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 5-Methyldec-5-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the compound allows for potential reactions with enzymes and other proteins, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
5-Methyldecane: Lacks the hydroxyl group and double bond, making it less reactive.
5-Methyldec-5-en-1-al: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity.
5-Methyldec-5-en-1-chloride: Has a chloride group instead of a hydroxyl group, resulting in different chemical properties.
Uniqueness: 5-Methyldec-5-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
131888-05-6 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
5-methyldec-5-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-8-11(2)9-6-7-10-12/h8,12H,3-7,9-10H2,1-2H3 |
InChI-Schlüssel |
GROHJFLFSBRDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
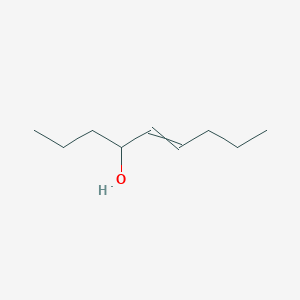
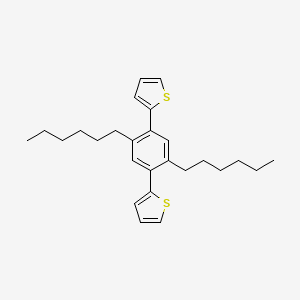
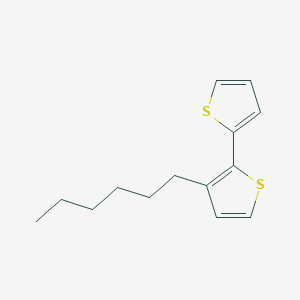
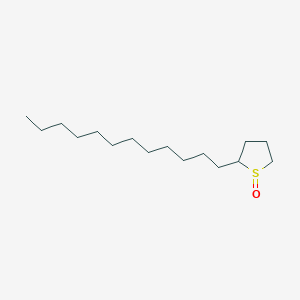
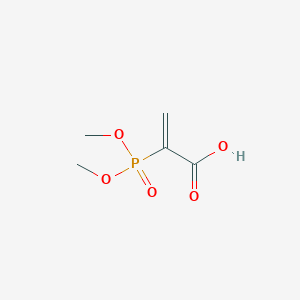
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
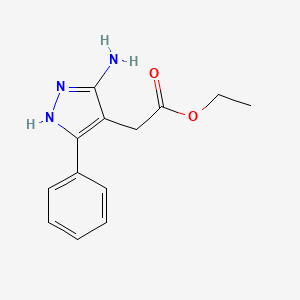
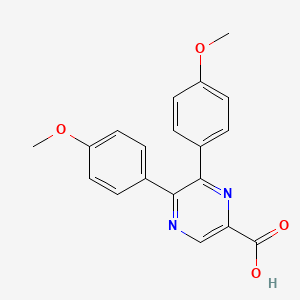
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
